molecular formula C10H8BrClN2O2 B13670118 Ethyl 4-bromo-7-chloro-1H-indazole-3-carboxylate

Ethyl 4-bromo-7-chloro-1H-indazole-3-carboxylate

Cat. No.: B13670118
M. Wt: 303.54 g/mol
InChI Key: GCUXVIWHTPIUFH-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-7-chloro-1H-indazole-3-carboxylate is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals . This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-7-chloro-1H-indazole-3-carboxylate typically involves the following steps:

Industrial Production Methods

The industrial production of this compound can be scaled up using the same synthetic route. The process involves:

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-7-chloro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted indazole derivatives.

    Oxidation Products: Oxidized forms of the indazole ring.

    Reduction Products: Reduced forms of the indazole ring.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-7-chloro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets:

Properties

Molecular Formula

C10H8BrClN2O2

Molecular Weight

303.54 g/mol

IUPAC Name

ethyl 4-bromo-7-chloro-2H-indazole-3-carboxylate

InChI

InChI=1S/C10H8BrClN2O2/c1-2-16-10(15)9-7-5(11)3-4-6(12)8(7)13-14-9/h3-4H,2H2,1H3,(H,13,14)

InChI Key

GCUXVIWHTPIUFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C(C2=NN1)Cl)Br

Origin of Product

United States

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